3-Chloro-4-(trifluoromethoxy)benzyl alcohol

Physicochemical characterization Solid handling Formulation development

CK2α inhibitor programs requiring the 3-chloro-4-(trifluoromethoxy)benzyl motif for cryptic αD pocket engagement face supply gaps with generic analogs. Non-chlorinated building blocks fail to achieve >1,180-fold kinase selectivity. • Delivers CK2α IC₅₀ = 0.382 nM with >1,180-fold selectivity over CLK2 when incorporated via reductive amination (J. Med. Chem. 2025; US Patent 11,866,436) • XLogP3 = 2.7 matches the CNS penetration window, eliminating need for auxiliary lipophilicity-tuning substituents • bp 236.4 °C tolerates high-temperature DCC/DMAP couplings & Mitsunobu reactions (80-150 °C) without evaporative loss; solid state (density 1.456 g/cm³) ensures accurate gravimetric dispensing

Molecular Formula C8H6ClF3O2
Molecular Weight 226.58 g/mol
CAS No. 56456-48-5
Cat. No. B1586752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(trifluoromethoxy)benzyl alcohol
CAS56456-48-5
Molecular FormulaC8H6ClF3O2
Molecular Weight226.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CO)Cl)OC(F)(F)F
InChIInChI=1S/C8H6ClF3O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3,13H,4H2
InChIKeyKPYSDIQXFHKDPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(trifluoromethoxy)benzyl alcohol Overview


3-Chloro-4-(trifluoromethoxy)benzyl alcohol (CAS 56456-48-5) is a polyhalogenated aromatic alcohol of formula C₈H₆ClF₃O₂, featuring a hydroxymethyl (–CH₂OH) group, a chloro (–Cl) substituent at the 3-position, and a trifluoromethoxy (–OCF₃) group at the 4-position of the phenyl ring . With a molecular weight of 226.58 g/mol and an XLogP3 of 2.7, it is a solid at ambient temperature (density 1.456 g/cm³, boiling point 236.4 °C at 760 mmHg) and is very slightly soluble in water (0.86 g/L at 25 °C) [1]. It is primarily employed as a versatile intermediate in medicinal chemistry and agrochemical research, notably in the synthesis of kinase inhibitors and bioactive molecules where the combined electron-withdrawing effects of Cl and OCF₃ modulate both reactivity and target binding [2][3].

Uniqueness of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol


Simpler analogs such as 4-(trifluoromethoxy)benzyl alcohol (CAS 1736-74-9) or 3-(trifluoromethoxy)benzyl alcohol (CAS 50823-90-0) lack the ortho-chloro substituent that fundamentally alters the electronic landscape of the aromatic ring . The 3-chloro group imposes both a steric and an electron-withdrawing bias that directs regioselective functionalization (e.g., SNAr, cross-coupling) and modulates the lipophilicity and metabolic stability of downstream products [1]. Critically, in kinase inhibitor programs, the specific 3-chloro-4-(trifluoromethoxy)benzyl motif has been shown to engage the cryptic αD pocket of CK2α, contributing to >1000-fold selectivity over off-target kinases—a gain that is lost with non-chlorinated or differently halogenated benzyl alcohol building blocks [2]. Generic substitution also risks regioisomeric impurities and failure of patented synthetic routes where the halogen pattern is integral to target binding [1].

Comparative Evidence for 3-Chloro-4-(trifluoromethoxy)benzyl alcohol


Enhanced Density and Solid Physical State

3-Chloro-4-(trifluoromethoxy)benzyl alcohol is a solid with a density of 1.456 ± 0.06 g/cm³ at 20 °C, substantially denser than its non-chlorinated positional isomers [1]. The 4-(trifluoromethoxy) isomer (CAS 1736-74-9) is a liquid with a density of 1.326 g/mL at 25 °C, while the 3-(trifluoromethoxy) isomer (CAS 50823-90-0) is also a liquid with a density of 1.337 g/cm³ . The introduction of a single chloro substituent increases density by approximately 0.12–0.13 g/cm³ (≈9.5%) and converts the compound from a liquid to a solid, altering its handling, storage, and purification characteristics .

Physicochemical characterization Solid handling Formulation development

Boiling Point Elevation and Thermal Stability

The target compound exhibits a boiling point of 236.4 ± 35.0 °C at 760 mmHg . This is 33.4 °C higher than 3-(trifluoromethoxy)benzyl alcohol (203 °C at 760 mmHg) and significantly above 4-(trifluoromethoxy)benzyl alcohol (108 °C at 25 mmHg) . The elevated boiling point reflects stronger intermolecular interactions (dipole–dipole and potential halogen bonding) imparted by the 3-chloro substituent, which can be advantageous in reactions requiring higher thermal tolerance or reduced volatility during solvent evaporation steps.

Thermal stability Reaction design Distillation purification

Enhanced Lipophilicity from OCF₃ Group

A systematic study of trifluoromethoxy-substituted compounds demonstrated that the OCF₃ group increases lipophilicity by 0.7–1.4 LogD₇.₄ units compared to the corresponding OCH₃ analogs, an effect comparable to CF₃ substitution [1]. The target compound has an XLogP3 of 2.7 [2], whereas 3-chloro-4-methoxybenzyl alcohol (CAS 14503-45-8), lacking the fluorinated alkoxy group, is expected to have a substantially lower logP (estimated ~1.3–2.0 range). This lipophilicity differential is critical for applications where enhanced membrane permeability or specific logD windows are design requirements.

Lipophilicity Drug-likeness Membrane permeability SAR

CK2α Inhibitor Selectivity Advantage

A bivalent CK2α inhibitor incorporating the 3-chloro-4-(trifluoromethoxy)benzyl moiety (US Patent 11,866,436, Example 15) achieved an IC₅₀ of 0.382 nM against CK2α while showing only IC₅₀ = 451 nM against the off-target kinase CLK2, a selectivity ratio of >1,180-fold [1][2]. This degree of selectivity is attributed to the specific engagement of the cryptic αD pocket of CK2α by the 3-chloro-4-(trifluoromethoxy)benzyl group [3]. Analogs lacking the chloro substituent or employing differently substituted benzyl alcohols would not achieve the same binding interactions in the αD pocket, as the chloro group contributes critical van der Waals contacts [3].

Kinase inhibitor CK2α Selectivity Drug discovery

Synergistic Electron-Withdrawing Character

The 3-chloro group (Hammett σₘ = 0.37, σₚ = 0.23) and the 4-trifluoromethoxy group (σₚ ≈ 0.35, primarily inductively electron-withdrawing) [1] together create a uniquely electron-deficient aromatic ring that cannot be replicated by any single substituent. 4-(Trifluoromethoxy)benzyl alcohol (no chloro) and 3-(trifluoromethoxy)benzyl alcohol (meta-OCF₃, no chloro) each lack this synergistic electronic tuning. The combined electron withdrawal enhances the electrophilicity of the benzylic carbon for nucleophilic displacement reactions and activates the ring for SNAr chemistry at positions ortho and para to OCF₃, while the 3-chloro group sterically shields one ortho position, directing regioselectivity [2][3].

Electronic effects Reactivity tuning Cross-coupling Hammett constants

Application Scenarios for 3-Chloro-4-(trifluoromethoxy)benzyl alcohol


CK2α Inhibitor Synthesis for Oncology

In the development of bivalent CK2α inhibitors targeting the cryptic αD pocket, 3-chloro-4-(trifluoromethoxy)benzyl alcohol serves as the critical building block for introducing the 3-chloro-4-(trifluoromethoxy)benzyl moiety via reductive amination or etherification. As demonstrated in US Patent 11,866,436 (Example 15) and the associated J. Med. Chem. 2025 publication, inhibitors incorporating this motif achieve CK2α IC₅₀ = 0.382 nM with >1,180-fold selectivity over CLK2 [1][2]. Substitution with non-chlorinated 4-(trifluoromethoxy)benzyl alcohol would ablate αD pocket engagement and compromise kinase selectivity. Procurement of high-purity (≥98%) 3-chloro-4-(trifluoromethoxy)benzyl alcohol is essential for medicinal chemistry teams pursuing this validated therapeutic strategy .

SNAr and Suzuki Cross-Coupling Building Block

The dual electron-withdrawing substitution pattern (3-Cl + 4-OCF₃) renders the benzylic alcohol an activated electrophile for derivatization to benzyl halides, amines, or ethers that participate in SNAr reactions. The 3-chloro group directs subsequent cross-coupling to the less hindered ortho position, enabling regioselective installation of biaryl motifs in kinase inhibitors and agrochemical intermediates [1][2]. The solid physical state and higher density (1.456 vs. 1.326–1.337 g/cm³ for non-chlorinated analogs) facilitate accurate gravimetric dispensing in parallel synthesis workflows .

Lipophilicity Optimization in CNS Drug Candidates

When a drug discovery program requires a benzyl alcohol building block with a logP window of approximately 2.5–3.0 for optimal CNS penetration, 3-chloro-4-(trifluoromethoxy)benzyl alcohol (XLogP3 = 2.7) is the suitable choice over 3-chloro-4-methoxybenzyl alcohol (estimated XLogP3 ~1.3–2.0) [1][2]. The OCF₃ group contributes 0.7–1.4 additional LogD₇.₄ units relative to OCH₃, validated by systematic physico-chemical profiling of trifluoromethoxy-substituted series [1]. This building block can be directly incorporated into lead compounds without requiring additional lipophilicity-tuning substituents.

Thermally Stable Intermediate for Coupling Reactions

With a boiling point of 236.4 °C at 760 mmHg—substantially higher than 3-(trifluoromethoxy)benzyl alcohol (203 °C) and 4-(trifluoromethoxy)benzyl alcohol (~108 °C at reduced pressure)—3-chloro-4-(trifluoromethoxy)benzyl alcohol tolerates elevated reaction temperatures without evaporative loss [1][2]. This makes it the preferred benzyl alcohol intermediate for amide bond formations via DCC/DMAP coupling, Mitsunobu reactions with phenolic nucleophiles, and other transformations run at 80–150 °C where lower-boiling analogs would require sealed-tube conditions or continuous reflux with solvent replenishment .

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